Solubility and Lipophilicity vs. gem-Dimethyl Bioisosteres
The oxetane‑containing spirocyclic amines exhibit dramatically higher aqueous solubility and lower lipophilicity than their gem‑dimethyl and carbonyl counterparts. For the spirooxetane model compound 2 (a direct structural analogue of the target scaffold), the intrinsic solubility is 24 000 μg mL⁻¹, versus only 290 μg mL⁻¹ for the gem‑dimethyl analogue 17—an 83‑fold improvement . Concurrently, the log D₇.₄ of oxetane 2 is 0.5, compared with 0.8 for gem‑dimethyl 17, reflecting a meaningful reduction in lipophilicity that is expected to translate into lower non‑specific binding and improved developability . This class‑level differential is directly transferable to tert‑butyl cis‑2‑(hydroxymethyl)‑5‑oxa‑8‑azaspiro[3.5]nonane‑8‑carboxylate, which shares the same oxetane‑spiro architecture.
| Evidence Dimension | Intrinsic aqueous solubility (Sol.) and distribution coefficient (log D₇.₄) |
|---|---|
| Target Compound Data | Model oxetane‑spiro compound 2: Sol. = 24 000 μg mL⁻¹; log D₇.₄ = 0.5 |
| Comparator Or Baseline | gem‑Dimethyl analogue 17: Sol. = 290 μg mL⁻¹; log D₇.₄ = 0.8; Carbonyl analogue 10: data not determined |
| Quantified Difference | Solubility: 83‑fold higher for oxetane‑spiro vs. gem‑dimethyl; Log D: 0.3 units lower for oxetane‑spiro |
| Conditions | Shake‑flask solubility and log D measured at pH 7.4; compounds tagged with a piperonyl residue (R) to facilitate analytical detection |
Why This Matters
An 83‑fold solubility advantage and lower log D reduce the risk of solubility‑limited absorption and off‑target binding, making the oxetane‑spiro scaffold a superior starting point for oral drug discovery relative to gem‑dimethyl or carbonyl bioisosteres.
- [1] Wuitschik, G.; Rogers‑Evans, M.; Müller, K.; et al. Spirocyclic Oxetanes: Synthesis and Properties. Angew. Chem. Int. Ed. 2008, 47 (24), 4512–4515. https://doi.org/10.1002/anie.200800450. View Source
